10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
CID 160289 is a natural product found in Streptomyces cyaneus with data available.
Scientific Research Applications
Nanoparticle Effect on Epirubicin Interaction with DNA
Epirubicin, structurally related to the complex chemical name provided, is an antineoplastic in the anthracycline class and is a 4′-epi-isomer of the anthracycline antineoplastic doxorubicin. Research by Karadurmus et al. (2017) investigated the interaction of Epirubicin with DNA, especially in the context of nanoparticle effects. This study contributes to understanding the molecular dynamics and potential therapeutic applications of anthracycline compounds like Epirubicin in cancer treatment (Karadurmus et al., 2017).
Synthetic Studies toward Spongistatins
The synthesis of complex organic molecules often requires intricate processes and is crucial for exploring their potential therapeutic applications. Favre et al. (2010) described synthetic studies toward the CD Spiroketal of Spongistatins, starting from available compounds and transforming them through several stages. These studies are essential for the development of potential pharmaceuticals and understanding the chemical properties of complex compounds (Favre et al., 2010).
Asymmetric Synthesis and DNA Intercalation
Diénès and Vogel (1996) explored the asymmetric synthesis and DNA intercalation of derivatives related to anthracycline antibiotics. Their study focused on the structural modifications and their impacts on the interaction with DNA, providing insights into the design of novel therapeutic agents based on the anthracycline structure (Diénès & Vogel, 1996).
Synthesis of Thio- and Furan-Fused Heterocycles
Ergun et al. (2014) reported the synthesis of novel compounds, including derivatives with dimethylamino groups. Their research contributes to the broader understanding of heterocyclic chemistry, which is crucial for pharmaceutical development and the synthesis of complex molecules like the one mentioned in your query (Ergun et al., 2014).
properties
CAS RN |
87385-19-1 |
---|---|
Product Name |
10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Molecular Formula |
C60H80N2O22 |
Molecular Weight |
1181.3 g/mol |
IUPAC Name |
10-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H80N2O22/c1-12-60(70)22-39(79-53-25(4)71-40(16-30(53)61(8)9)80-42-20-35-55(27(6)73-42)83-58-37(77-35)18-33(64)23(2)75-58)45-48(52(69)46-47(51(45)68)50(67)44-29(49(46)66)14-13-15-32(44)63)57(60)82-41-17-31(62(10)11)54(26(5)72-41)81-43-21-36-56(28(7)74-43)84-59-38(78-36)19-34(65)24(3)76-59/h13-15,23-28,30-31,35-43,53-59,63,68-70H,12,16-22H2,1-11H3 |
InChI Key |
XOWBSQHTLMJEJN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC5C(C(O4)C)OC6C(O5)CC(=O)C(O6)C)N(C)C)C(=C7C(=C2O)C(=O)C8=C(C7=O)C=CC=C8O)O)OC9C(OC(CC9N(C)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC5C(C(O4)C)OC6C(O5)CC(=O)C(O6)C)N(C)C)C(=C7C(=C2O)C(=O)C8=C(C7=O)C=CC=C8O)O)OC9C(OC(CC9N(C)C)OC1CC2C(C(O1)C)OC1C(O2)CC(=O)C(O1)C)C)O |
synonyms |
ditrisarubicin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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